(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 508169-92-4
VCID: VC4283891
InChI: InChI=1S/C17H14O4/c1-19-14-4-2-3-13(10-14)15(18)7-5-12-6-8-16-17(9-12)21-11-20-16/h2-10H,11H2,1H3/b7-5+
SMILES: COC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Molecular Formula: C17H14O4
Molecular Weight: 282.295

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

CAS No.: 508169-92-4

Cat. No.: VC4283891

Molecular Formula: C17H14O4

Molecular Weight: 282.295

* For research use only. Not for human or veterinary use.

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one - 508169-92-4

Specification

CAS No. 508169-92-4
Molecular Formula C17H14O4
Molecular Weight 282.295
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H14O4/c1-19-14-4-2-3-13(10-14)15(18)7-5-12-6-8-16-17(9-12)21-11-20-16/h2-10H,11H2,1H3/b7-5+
Standard InChI Key ICWXVAQKXOBMJZ-FNORWQNLSA-N
SMILES COC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one (molecular formula: C₁₇H₁₄O₄) consists of two aromatic rings: a 1,3-benzodioxole moiety (Ring A) and a 3-methoxyphenyl group (Ring B), connected by a propenone bridge (Figure 1). The E-configuration of the α,β-unsaturated ketone is critical for its electronic conjugation and biological activity .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular Weight282.29 g/mol
IUPAC Name(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Topological Polar Surface Area54.9 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Spectroscopic Characterization

Synthetic Routes

The compound is typically synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 1,3-benzodioxol-5-yl acetophenone and 3-methoxybenzaldehyde. This method, optimized in studies of analogous chalcones, yields the E-isomer predominantly due to thermodynamic stability . Purification is achieved through column chromatography or recrystallization, with ethanol as a common solvent .

Spectroscopic Analysis

FTIR Spectroscopy: Key absorption bands include the C=O stretch at ~1660 cm⁻¹ and C=C vibrations at ~1600 cm⁻¹, confirming the α,β-unsaturated ketone system. The benzodioxole ring shows symmetric and asymmetric O–C–O stretches at 1250–1050 cm⁻¹ .

NMR Spectroscopy:

  • ¹H NMR (CDCl₃):

    • δ 7.8–7.6 (d, 1H, H-β of propenone, J = 15.6 Hz)

    • δ 7.5–6.8 (m, 7H, aromatic protons)

    • δ 5.9 (s, 2H, benzodioxole methylene)

    • δ 3.8 (s, 3H, OCH₃) .

  • ¹³C NMR:

    • δ 188.5 (C=O), 148.2–105.7 (aromatic carbons), 101.2 (benzodioxole methylene) .

X-ray Diffraction (XRD): Single-crystal analysis reveals a planar conformation stabilized by π-π stacking between aromatic rings and weak C–H···O interactions, with a dihedral angle of 8.2° between Rings A and B .

Biological Activities and Mechanisms

Table 2: Cytotoxicity of Selected Chalcone Derivatives

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Selectivity Index (WI-38)
4b2.086.5926.3
4a5.1615.38>19.4
12 (MAO-B)-->333

Antibacterial Activity

Chalcones with benzodioxole groups, such as BA1–BA8, show moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–32 µg/mL). The methoxy group may enhance membrane permeability, while the conjugated system disrupts bacterial biofilms .

Neuroprotective Effects

Physicochemical and Material Properties

Thermal Stability

Thermogravimetric analysis (TGA) of related compounds reveals decomposition onset at ~220°C, with a mass loss of 83.2% by 600°C. Endothermic peaks at 150–160°C correlate with melting points .

Nonlinear Optical (NLO) Properties

The conjugated π-system and electron-donating methoxy group confer strong NLO activity (hyperpolarizability β = 12.5 × 10⁻³⁰ esu), suggesting applications in photonic devices .

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